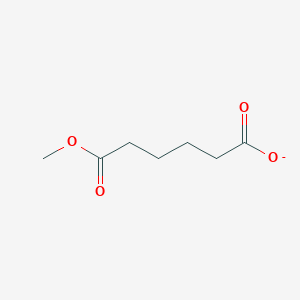

Methyl adipate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11O4- |

|---|---|

Molecular Weight |

159.16 g/mol |

IUPAC Name |

6-methoxy-6-oxohexanoate |

InChI |

InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)/p-1 |

InChI Key |

UOBSVARXACCLLH-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

methyl adipate synthesis from adipic acid and methanol

An In-depth Technical Guide to the Synthesis of Dimethyl Adipate (B1204190) from Adipic Acid and Methanol (B129727)

Introduction

Dimethyl adipate (DMA) is a key organic compound with the formula (CH₂)₄(COOCH₃)₂. It is a colorless, transparent liquid widely utilized as an environmentally friendly solvent, a plasticizer, and a crucial intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2][3] Notably, it serves as a precursor for the production of 1,6-hexanediol, a monomer used in the manufacture of polyurethanes and polyesters.[4] The synthesis of DMA is primarily achieved through the esterification of adipic acid with methanol.[3] This process is a reversible reaction, typically catalyzed by an acid, which drives the formation of the diester.[2]

This technical guide provides a comprehensive overview of the synthesis of dithis compound, targeting researchers, scientists, and professionals in drug development. It details the underlying chemical principles, various experimental protocols for both laboratory and industrial scales, and presents key quantitative data for process optimization.

Reaction Principles

The synthesis of dithis compound is a classic example of Fischer esterification, where a dicarboxylic acid reacts with an alcohol in the presence of an acid catalyst. The overall reaction proceeds in two sequential, reversible steps:

-

Mono-esterification : Adipic acid first reacts with one molecule of methanol to form monothis compound and water.

-

Di-esterification : Monothis compound then reacts with a second molecule of methanol to yield dithis compound and another molecule of water.

The overall reaction is: HOOC(CH₂)₄COOH + 2 CH₃OH ⇌ CH₃OOC(CH₂)₄COOCH₃ + 2 H₂O

To achieve high yields of dithis compound, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of methanol or by removing the water produced during the reaction.[1] Various catalysts can be employed to increase the reaction rate, including homogeneous mineral acids (e.g., sulfuric acid) and heterogeneous solid acid catalysts (e.g., ion-exchange resins).[1][5]

Caption: Reaction pathway for the two-step esterification of adipic acid.

Experimental Protocols

The synthesis of dithis compound can be performed using various methodologies, ranging from small-scale laboratory batch processes to large-scale continuous industrial operations.

Laboratory-Scale Batch Synthesis using a Solid Acid Catalyst

This protocol is based on studies using ion-exchange resins like Amberlyst 15 as a heterogeneous catalyst, which simplifies product purification.[1]

Materials and Equipment:

-

Adipic Acid

-

Methanol (analytical grade)

-

Amberlyst 15 catalyst

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Heating mantle with temperature controller

-

Sampling syringe

-

Apparatus for titration (burette, flasks) or Gas Chromatograph (GC)

Procedure:

-

Catalyst Preparation: Dry the Amberlyst 15 catalyst in a vacuum oven at 383 K (110 °C) for at least 3 hours to remove moisture.[1]

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a port for temperature measurement and sample extraction.

-

Charging Reactants: Charge the reactor with a pre-determined mixture of adipic acid and methanol. A common molar ratio of methanol to adipic acid is 15:1 or 20:1 to drive the reaction equilibrium forward.[1]

-

Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 313 K, 323 K, or 333 K).[1] Once the temperature stabilizes, add a known amount of the dried catalyst (e.g., 5-10% w/w of the total reaction mass) to the flask. This marks the start of the reaction (time zero).[1]

-

Monitoring the Reaction: Withdraw small samples at regular intervals. Analyze the samples to determine the concentration of unreacted adipic acid. This can be done by titrating the sample against a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[1] Alternatively, Gas Chromatography (GC) can be used for a more detailed analysis of the product mixture.[1]

-

Product Recovery: After the reaction reaches the desired conversion, stop the heating and stirring. Allow the catalyst to settle, then separate it from the liquid mixture by filtration.

-

Purification: The excess methanol can be removed from the filtrate by distillation. The crude product can be further purified by washing with a 5% aqueous NaHCO₃ solution to remove any remaining acid, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and finally, vacuum distillation to obtain pure dithis compound.[5]

Caption: Workflow for laboratory-scale batch synthesis of dithis compound.

Continuous Esterification Process for Industrial Production

Industrial production often employs a continuous process involving pre-esterification followed by a final esterification in a catalytic distillation column to achieve high throughput and efficiency.[6][7]

Equipment:

-

Raw material mixing tank

-

Pre-esterification reactor (e.g., tubular reactor)

-

Catalytic rectifying tower (distillation column packed with a solid acid catalyst)

-

Methanol vaporizer and heat exchangers

-

Separation and purification units

Procedure:

-

Pre-esterification: Adipic acid and methanol are mixed and fed into a pre-esterification reactor. This initial reaction is often carried out at elevated temperatures (90-180 °C) and pressures (0.05-3 MPa), sometimes without a catalyst, to achieve a high initial conversion of adipic acid to monothis compound.[6][7] For example, a conversion rate of 97.2% can be achieved at 140 °C.[4]

-

Catalytic Distillation: The effluent from the pre-esterification reactor, a mixture of monothis compound, dithis compound, unreacted starting materials, and water, is continuously fed into the upper part of a catalytic rectifying tower.[6]

-

Countercurrent Reaction: Vaporized dry methanol is fed into the lower part of the tower. As the methanol vapor rises, it reacts with the descending liquid in a countercurrent fashion within the catalyst bed. This setup combines reaction and separation: the heavier product, dithis compound, moves down the column while the water of reaction is removed overhead with excess methanol, continuously shifting the equilibrium.[6][7]

-

Product Separation: A stream rich in dithis compound is drawn from the bottom of the tower.[8] The overhead vapor, containing methanol and water, is condensed. The methanol can be dehydrated and recycled back into the process.[7]

-

Final Purification: The crude dithis compound from the tower bottom undergoes final purification steps, such as film evaporation, to achieve high purity (e.g., 99.85%).[6]

Quantitative Data Summary

The efficiency of dithis compound synthesis is highly dependent on the reaction conditions and the catalytic system used. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Reaction Parameters on Adipic Acid Conversion (Batch Process)

This table presents data from a kinetic study using Amberlyst 15 as the catalyst in a batch reactor.[1]

| Parameter | Value | Catalyst Loading (% w/w) | Methanol:Acid Molar Ratio | Adipic Acid Conversion |

| Temperature | 313 K (40 °C) | 7 | 20:1 | Increases with time |

| 323 K (50 °C) | 7 | 20:1 | Higher than at 313 K | |

| 333 K (60 °C) | 7 | 20:1 | Highest rate and conversion | |

| Catalyst Loading | 323 K (50 °C) | 5 | 20:1 | Increases with loading |

| 323 K (50 °C) | 7 | 20:1 | Higher than at 5% | |

| 323 K (50 °C) | 10 | 20:1 | Highest rate | |

| Molar Ratio | 323 K (50 °C) | 7 | 10:1 | Increases with ratio |

| 323 K (50 °C) | 7 | 15:1 | Highest conversion | |

| 323 K (50 °C) | 7 | 20:1 | No significant change from 15:1 |

Note: The original study presents data graphically over time. The table summarizes the observed trends.

Table 2: Performance Data from Continuous Esterification Processes

This table compiles data from patents describing continuous production methods.

| Process Stage | Temperature (°C) | Pressure (MPa) | Key Metric | Value | Purity (%) | Reference |

| Pre-esterification | 140 | Saturated Vapor Pressure | Adipic Acid Conversion | 97.2% | - | [6],[4] |

| Di-esterification | 120 | 4.0 | - | - | 99.82 | [6] |

| Pre-esterification | 150 | Saturated Vapor Pressure | Adipic Acid Conversion | 97.2% | - | [6] |

| Di-esterification | 120 | 4.0 | - | - | 99.85 | [6] |

| Level-one Esterifier | 100 | 0.5 | Molar Ratio (Methanol:Acid) | 3:1 | - | [8] |

| Rectification Tower | 175 (Bottom) | 0.04 (Overhead) | - | - | High | [8] |

| Level-one Esterifier | 120 | 0.8 | Molar Ratio (Methanol:Acid) | 4:1 | - | [8] |

| Rectification Tower | 182 (Bottom) | 0.06 (Overhead) | - | - | High | [8] |

Conclusion

The synthesis of dithis compound from adipic acid and methanol is a well-established and optimized chemical process. For laboratory-scale synthesis, batch reactions using heterogeneous solid acid catalysts like Amberlyst 15 offer a straightforward procedure with simplified catalyst removal.[1] For industrial-scale production, continuous processes featuring pre-esterification followed by catalytic distillation provide superior efficiency, high conversion rates, and excellent product purity by effectively managing reaction equilibrium.[4][6] The choice of methodology and operating parameters allows for significant control over reaction rates and final product yield, catering to the specific needs of research and large-scale manufacturing.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Dithis compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Method for producing dithis compound from adipic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. rsc.org [rsc.org]

- 6. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]

- 7. CN102442905A - Method for preparing dithis compound by continuous esterification - Google Patents [patents.google.com]

- 8. CN109748790A - The method for producing dithis compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate (B1204190) (DMA), with the chemical formula C8H14O4, is the diester of adipic acid and methanol (B129727).[1] It is a colorless, oily liquid with a faint alcoholic aroma.[1][2] While its primary applications are industrial, serving as a plasticizer, a solvent for resins and in paint stripping, and as a pigment dispersant, its well-defined chemical properties also make it a valuable intermediate in the synthesis of various organic compounds.[3][4][5] Notably, it is a precursor in the production of 1,6-hexanediol (B165255), a monomer used in the manufacturing of polyurethanes and polyesters, and adiponitrile (B1665535), a key intermediate in the production of nylon-6,6.[3][6] This guide provides an in-depth overview of the physical and chemical properties of dimethyl adipate, along with experimental protocols and visualizations of its key chemical transformations.

Physical Properties of Dithis compound

The physical characteristics of dithis compound are well-documented, making it a predictable and reliable chemical for various applications. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O4 | [1] |

| Molecular Weight | 174.19 g/mol | [2][7] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Faint alcoholic aroma | [2] |

| Density | 1.062 g/mL at 20 °C | [5] |

| Melting Point | 8 °C (46.4 °F) | [5][8] |

| Boiling Point | 109-110 °C at 14 mmHg | [5][8] |

| Flash Point | 107 °C (225 °F) (Closed Cup) | [8] |

| Refractive Index | 1.428 at 20 °C | [5] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [9] |

| Autoignition Temperature | 360 °C (680 °F) | [9] |

Solubility and Partition Coefficients

| Property | Value | Reference(s) |

| Solubility in Water | Sparingly soluble (<1 g/L) | [1][7] |

| Solubility in Organic Solvents | Miscible with alcohols and ether | [5] |

| LogP (Octanol-Water Partition Coefficient) | 1.03 | [7] |

Chemical Properties and Reactivity

Dithis compound exhibits reactivity typical of an ester. It is stable under normal conditions but can undergo hydrolysis and is incompatible with strong oxidizing agents, acids, and bases.[5]

Hydrolysis

Dithis compound can be hydrolyzed to adipic acid and methanol. This reaction is typically slow at neutral pH but is accelerated by the presence of acids or bases. The estimated hydrolysis half-life at pH 7 is 2 years, while at pH 8, it is 60 days.

Esterification (Synthesis)

The primary method for synthesizing dithis compound is the Fischer esterification of adipic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid.[5]

Hydrogenation to 1,6-Hexanediol

A significant industrial application of dithis compound is its conversion to 1,6-hexanediol through hydrogenation. This reaction is typically carried out in the vapor phase over a heterogeneous catalyst.[3]

Nitrilation to Adiponitrile

Dithis compound can be converted to adiponitrile through a vapor-phase reaction with ammonia (B1221849) over a catalyst, such as niobium oxide.[6] This process involves both ammonolysis and dehydration steps.

Dieckmann Condensation

In a laboratory setting, dithis compound can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β-keto ester.

Experimental Protocols

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point of dithis compound is determined using the Pensky-Martens closed-cup tester, following the ASTM D93 standard test method.[10]

-

Apparatus : A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source, is used.[10]

-

Procedure :

-

A sample of dithis compound is placed in the test cup.[10]

-

The cup is heated at a slow, constant rate while the sample is continuously stirred.[10]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid through the shutter opening.[10]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[10][11]

-

Synthesis of Dithis compound via Fischer Esterification

The following is a general laboratory procedure for the synthesis of dithis compound.

-

Reaction Setup : Adipic acid, a molar excess of methanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser.[12]

-

Reaction : The mixture is heated to reflux for several hours to drive the esterification reaction to completion.[12]

-

Workup :

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

Water is added to separate the organic layer (containing the dithis compound) from the aqueous layer (containing unreacted methanol, sulfuric acid, and some dissolved ester).

-

The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Purification : The crude dithis compound is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and then purified by distillation under reduced pressure.

Solubility Determination (Dynamic Laser Method)

The solubility of a solute in a solvent mixture can be determined using a dynamic laser method.[13]

-

Apparatus : A system consisting of a jacketed glass vessel with a stirrer, a temperature controller, and a laser light scattering detector is used.[13]

-

Procedure :

-

A known mass of the solvent (in this case, dithis compound and methanol mixtures) is placed in the vessel.[13]

-

A known mass of the solute (e.g., adipic acid) is added.[13]

-

The temperature of the mixture is gradually increased while stirring.

-

The laser detector monitors the turbidity of the solution. The temperature at which the solution becomes clear (i.e., the solute completely dissolves) is recorded as the solubility temperature for that specific concentration.

-

This process is repeated with different solute concentrations to construct a solubility curve.[13]

-

Visualizations

Synthesis of Dithis compound

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. Food safety and quality: details [fao.org]

- 3. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]

- 4. researchgate.net [researchgate.net]

- 5. Dithis compound CAS#: 627-93-0 [m.chemicalbook.com]

- 6. Synthesis of adiponitrile from dithis compound and ammonia in the vapor-phase over niobium oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. dithis compound [stenutz.eu]

- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Mono-Methyl Adipate

CAS Number: 627-91-8

Synonyms: Adipic acid monomethyl ester, Methyl hydrogen adipate (B1204190), 6-Methoxy-6-oxohexanoic acid

This technical guide provides a detailed overview of mono-methyl adipate, a dicarboxylic acid monoester utilized as a synthetic intermediate in various chemical applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require in-depth knowledge of this compound's properties, synthesis, and safety considerations.

Chemical and Physical Properties

Mono-methyl adipate is a colorless liquid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below, compiled from various safety data sheets and chemical databases.

Table 1: General Properties of Mono-Methyl Adipate

| Property | Value | Source(s) |

| CAS Number | 627-91-8 | [4][5][6][7] |

| Molecular Formula | C₇H₁₂O₄ | [8][9] |

| Molecular Weight | 160.17 g/mol | [7][8] |

| Appearance | Colorless liquid | [3] |

| Synonyms | Adipic acid monomethyl ester, Monomethyl adipate | [3][4][7] |

Table 2: Physical Properties of Mono-Methyl Adipate

| Property | Value | Source(s) |

| Melting Point | 7-9 °C (lit.) | [1][6][7] |

| Boiling Point | 162 °C / 10 mmHg (lit.) | [1][6][7] |

| Density | 1.081 g/mL at 25 °C (lit.) | [1][6][7] |

| Refractive Index | n20/D 1.441 (lit.) | [7] |

| Flash Point | > 109 °C (> 228.20 °F) | [3] |

| Solubility | Not miscible or difficult to mix with water. | [1][9] |

Safety Data Sheet (SDS) Summary

A comprehensive review of available Safety Data Sheets (SDS) provides crucial information for the safe handling, storage, and disposal of mono-methyl adipate.

Hazard Identification

According to most suppliers, mono-methyl adipate is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[6] However, some sources indicate that it may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[3] The toxicological properties of this material have not been fully investigated.[3][6]

First Aid Measures

Standard first aid measures are recommended in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3]

In all cases of significant exposure or if symptoms persist, it is crucial to seek medical attention.[3]

Handling and Storage

-

Handling: Use with adequate ventilation and avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame. Avoid ingestion and inhalation.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as oxidizing agents.[3]

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [5][6] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [5] |

Toxicological Information

The toxicological properties of mono-methyl adipate have not been thoroughly investigated.[3][6] No specific LD50 or LC50 data for mono-methyl adipate is readily available in the reviewed literature. One report notes that for the related compound dibutyl adipate (DBA), animal data were sufficient to conclude that it is not acutely toxic following dermal exposure; however, data were insufficient to determine its acute toxicity following oral or inhalation exposures.[10] Researchers should handle mono-methyl adipate with the care appropriate for a chemical with unknown toxicological properties.

Experimental Protocols

Synthesis of Mono-Methyl Adipate

Mono-methyl adipate can be synthesized via the esterification of adipic acid with methanol (B129727). One documented method involves the use of a macroporous cation exchange resin as a catalyst in a toluene (B28343) solvent.

Detailed Methodology:

-

Resin Pre-treatment: A macroporous cation exchange resin is successively immersed in an acid solution, followed by an alkali solution, and then again in an acid solution. The resin is then washed with water until a neutral pH is achieved. The surface moisture is removed by filtration.[11]

-

Esterification: Adipic acid and the pre-treated resin are added to toluene. Methanol is then added dropwise to the mixture to initiate the esterification reaction.[11]

-

Separation and Purification: After the reaction is complete, the resin is separated by hot filtration. The toluene solution is cooled to allow any unreacted adipic acid to precipitate, which is then removed by filtration. The resulting toluene solution containing mono-methyl adipate is washed to remove any acidic byproducts.[11]

-

Product Isolation: The toluene is removed via reduced pressure condensation. The final product, mono-methyl adipate, is obtained by distillation.[11]

Another reported synthesis involves the reaction of adipic acid (5 mmol) with methanol (10 ml), yielding mono-methyl adipate.[12]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to mono-methyl adipate.

References

- 1. Monothis compound | 627-91-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. 己二酸单甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. monothis compound | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. cpsc.gov [cpsc.gov]

- 11. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

A Technical Guide to the Solubility of Dimethyl Adipate in Common Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility of dimethyl adipate (B1204190) (DMA) in common organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document consolidates available solubility data, details the experimental protocols for its determination, and discusses the underlying physicochemical principles governing its solubility.

Introduction to Dimethyl Adipate

Dithis compound (DMA), with the chemical formula C8H14O4, is the dimethyl ester of adipic acid.[1] It is a colorless, flammable liquid with a range of applications, including its use as a specialty solvent in coatings, inks, and adhesives, a plasticizer, and an intermediate in the synthesis of pharmaceuticals and pesticides.[2][3] Its favorable environmental profile and low volatility make it an attractive alternative to more hazardous solvents. A thorough understanding of its solubility is critical for its effective use in various formulations and chemical processes.

Key Physical Properties of Dithis compound:

| Property | Value | Reference(s) |

| CAS Number | 627-93-0 | [1] |

| Molecular Weight | 174.19 g/mol | [4] |

| Density | 1.062 g/mL at 20 °C | [5] |

| Melting Point | 8 °C | [5] |

| Boiling Point | 109-110 °C at 14 mmHg | [5] |

| Flash Point | 110 °C (230 °F) |

Solubility Profile of Dithis compound

Qualitative Solubility

Dithis compound is characterized by its broad miscibility with many organic solvents. It is described as being miscible with alcohols and ethers.[3][5] This general solubility is attributed to its chemical structure, which contains two polar ester functional groups and a non-polar six-carbon aliphatic chain. This dual character allows it to interact favorably with a wide range of organic solvent types. Conversely, it is sparingly soluble or immiscible in water.[3][5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 6,000 mg/L | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL | [7] |

Experimental Determination of Solubility

Several well-established methods can be employed to determine the solubility of dithis compound in various solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Isothermal Gravimetric Method

This classical and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by mass.

Protocol:

-

Sample Preparation: An excess amount of dithis compound is added to a known mass of the chosen organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, agitation is stopped, and the mixture is left undisturbed in the temperature bath to allow the excess, undissolved solute to settle.

-

Sample Withdrawal: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Gravimetric Analysis: The withdrawn aliquot is transferred to a pre-weighed container. The mass of the solution is recorded. The solvent is then removed by evaporation under controlled conditions (e.g., in a vacuum oven).

-

Calculation: The container with the residual solute is weighed again. The solubility is calculated as the mass of the dissolved dithis compound per mass or volume of the solvent.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method involves observing the dissolution temperature of a mixture with a known composition. This is often done by monitoring changes in light transmission.

Protocol:

-

Mixture Preparation: A series of mixtures with precisely known compositions of dithis compound and the solvent are prepared by mass in sealed glass cells.

-

Heating Cycle: Each cell is placed in a programmable thermostat and heated slowly (e.g., 0.1-0.5 K/min) with constant stirring. A laser light source and a photodetector are used to monitor the turbidity of the solution.

-

Dissolution Point Detection: The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

-

Cooling Cycle (Optional but Recommended): The solution is then cooled slowly, and the temperature at which the first crystals appear (cloud point) is recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium point.

-

Data Compilation: By repeating this process for various compositions, a solubility curve (solubility vs. temperature) can be constructed.

Theoretical Considerations for Solubility

The solubility of dithis compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.

Molecular Structure and Polarity

Dithis compound's structure features:

-

Two Ester Groups (-COO-): These groups are polar and can participate in dipole-dipole interactions. The oxygen atoms can also act as hydrogen-bond acceptors.[8]

-

A Six-Carbon Aliphatic Chain (- (CH2)4 -): This hydrocarbon backbone is non-polar and contributes to van der Waals interactions.

This combination allows DMA to dissolve well in:

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): Strong dipole-dipole interactions are possible between the solvent and the ester groups of DMA.

-

Protic Solvents (e.g., alcohols like ethanol (B145695) and methanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen of DMA's ester groups.

-

Non-Polar Solvents (e.g., toluene, hexane): The aliphatic chain of DMA allows for favorable van der Waals interactions with non-polar solvents, although solubility may be more limited compared to polar solvents.

Logical Flow of Solubility Prediction

The following diagram illustrates a simplified logical pathway for predicting the solubility of an ester like dithis compound based on solvent characteristics.

Conclusion

Dithis compound is a versatile organic compound with excellent solubility in a wide array of common organic solvents, including alcohols, ethers, and ketones, while exhibiting poor solubility in water. This broad compatibility is a direct result of its molecular structure, which combines polar ester functionalities with a non-polar hydrocarbon chain. While extensive quantitative data is sparse in the literature, established experimental protocols such as the isothermal gravimetric and dynamic synthetic methods can be readily applied to generate precise solubility data for specific formulation needs. This guide provides the foundational knowledge and procedural framework necessary for scientists and researchers to effectively utilize dithis compound in their work.

References

- 1. DIthis compound | Occupational Safety and Health Administration [osha.gov]

- 2. Dithis compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 3. Cas 627-93-0,Dithis compound | lookchem [lookchem.com]

- 4. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dithis compound | 627-93-0 [chemicalbook.com]

- 6. dithis compound, 627-93-0 [thegoodscentscompany.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scribd.com [scribd.com]

The Esterification of Adipic Acid with Methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the esterification of adipic acid with methanol (B129727) to produce dimethyl adipate (B1204190). This guide explores both homogeneous and heterogeneous catalytic systems, offering a comparative analysis of their efficacy and operational parameters. Detailed experimental methodologies, quantitative data summaries, and mechanistic visualizations are provided to support research and development in this critical chemical transformation.

Introduction

The esterification of adipic acid with methanol is a significant industrial reaction, yielding dimethyl adipate, a versatile chemical intermediate used in the production of polymers, plasticizers, solvents, and pharmaceuticals. The reaction involves the conversion of the two carboxylic acid groups of adipic acid into methyl esters through interaction with methanol, typically facilitated by a catalyst to achieve viable reaction rates and high yields. This guide delves into the core principles governing this reaction, with a focus on the underlying catalytic mechanisms.

Catalytic Mechanisms

The esterification of adipic acid with methanol can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts. The choice of catalyst profoundly influences the reaction mechanism, kinetics, and process design.

Homogeneous Catalysis: The Fischer Esterification Mechanism

In the presence of a homogeneous acid catalyst, such as sulfuric acid (H₂SO₄), the reaction proceeds via the well-established Fischer esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

This process occurs sequentially for both carboxylic acid groups of adipic acid to form dithis compound.

Heterogeneous Catalysis: Surface Reaction Mechanisms

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and niobium oxide, offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced corrosivity. The reaction mechanism on the surface of these catalysts is generally described by models such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms.

-

Langmuir-Hinshelwood (L-H) Mechanism: In this model, both reactants (adipic acid and methanol) adsorb onto adjacent active sites on the catalyst surface. The adsorbed species then react to form the ester, which subsequently desorbs from the surface.[4][5]

-

Eley-Rideal (E-R) Mechanism: In this mechanism, one of the reactants (typically the more strongly adsorbing species, such as adipic acid) adsorbs onto the catalyst surface. The other reactant (methanol) then reacts directly from the bulk liquid phase with the adsorbed species to form the product, which then desorbs.

For the esterification of carboxylic acids with alcohols over ion-exchange resins like Amberlyst-15, the Langmuir-Hinshelwood model is often found to provide a good correlation with experimental kinetic data.[4][6]

Quantitative Data on Catalytic Performance

The efficiency of the esterification of adipic acid with methanol is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Homogeneous Catalysts

| Catalyst | Adipic Acid:Methanol Molar Ratio | Temperature (°C) | Catalyst Conc. (wt%) | Reaction Time (h) | Adipic Acid Conversion (%) | Reference |

| H₂SO₄ | 1:2.2 (with Benzyl Alcohol) | Reflux | 1.2 mol% (as p-TSA) | 16 | 72 (Yield) | [7] |

| H₂SO₄ | 1:excess | Reflux | Not specified | 2 | High | [7] |

Table 2: Performance of Heterogeneous Catalysts

| Catalyst | Adipic Acid:Methanol Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Adipic Acid Conversion (%) | Reference |

| Amberlyst-15 | 1:10 | 60 | 5 | 6 | ~85 | [8] |

| Amberlyst-15 | 1:15 | 60 | 7 | 6 | ~90 | [8] |

| Amberlyst-15 | 1:20 | 60 | 10 | 6 | >90 | [8] |

| Amberlyst-35 | 1:15 | 40-70 | Not specified | Not specified | High | [9] |

| Zeolite NaY-Bf | 1:3-4 (with DMC) | 180-200 | 5 | 5 | 73 (Yield) | [10] |

| Sulfated Zirconia | Not specified | Not specified | Not specified | Not specified | High activity reported | [11] |

| Niobium Oxide | Not specified | Not specified | Not specified | Not specified | Active for nitrilation of DMA | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of dithis compound using different catalytic systems.

Protocol for Homogeneous Catalysis using Sulfuric Acid

This protocol is a general procedure for Fischer esterification.

Materials:

-

Adipic Acid

-

Methanol (in large excess, acts as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (B109758) (for extraction)

-

5% Aqueous Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Crushed Ice

Procedure:

-

To a solution of adipic acid (1.0 equivalent) in methanol (e.g., 50 mL for 20 g of acid), slowly add concentrated sulfuric acid (0.3 equivalents).[7]

-

The resulting mixture is stirred at reflux for 2 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.[7]

-

The excess methanol is removed under vacuum to yield the crude product.

-

The crude product is poured into crushed ice and then extracted with dichloromethane (5 x 50 mL).[7]

-

The combined organic layers are washed with 50 mL of 5% aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain dithis compound.[7]

Protocol for Heterogeneous Catalysis using Amberlyst-15

Materials:

-

Adipic Acid

-

Methanol

-

Amberlyst-15 catalyst

-

1 N Alcoholic NaOH solution (for titration)

-

Phenolphthalein (B1677637) indicator

Apparatus:

-

A three-necked glass reactor equipped with a stirrer and a reflux condenser.[8]

Procedure:

-

The Amberlyst-15 catalyst is dried in a vacuum heater for 3 hours at 110°C before use.[8]

-

A mixture of adipic acid and methanol with a pre-specified mole ratio (e.g., 1:15) is charged into the reactor.[8]

-

The reactor is heated to the desired temperature (e.g., 60°C) with constant stirring (e.g., 13 rps).[8]

-

A known amount of the dried Amberlyst-15 catalyst (e.g., 7% w/w of reactants) is added to the reactor, and this is considered time zero of the reaction.[8]

-

The reaction is carried out for a specified duration (e.g., 6 hours), with samples withdrawn at regular intervals for analysis.[8]

-

The progress of the reaction is monitored by titrating the samples against 1 N alcoholic NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted acid.[8]

-

At the end of the reaction, the catalyst is separated from the product mixture by simple filtration.

Conclusion

The esterification of adipic acid with methanol is a fundamentally important reaction with diverse applications. The choice between homogeneous and heterogeneous catalysis depends on various factors, including scalability, cost, and environmental considerations. While homogeneous catalysts like sulfuric acid are effective, heterogeneous catalysts such as Amberlyst resins offer significant process advantages, including ease of separation and reusability. Understanding the underlying reaction mechanisms, whether the Fischer esterification for homogeneous systems or surface-based mechanisms for heterogeneous catalysts, is crucial for optimizing reaction conditions and developing more efficient and sustainable processes for the production of dithis compound. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. jk-sci.com [jk-sci.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. oiccpress.com [oiccpress.com]

- 6. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

- 7. rsc.org [rsc.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. Dithis compound synthesis - chemicalbook [chemicalbook.com]

- 11. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of adiponitrile from dithis compound and ammonia in the vapor-phase over niobium oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

potential applications of methyl adipate in green chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative of sustainable industrial practices has catalyzed the exploration of green chemistry principles, emphasizing the use of renewable feedstocks, waste reduction, and the design of environmentally benign chemicals and processes. Within this paradigm, methyl adipate (B1204190), a derivative of the dicarboxylic adipic acid, is emerging as a versatile platform chemical with significant potential across various applications. This technical guide provides an in-depth analysis of the green chemistry applications of methyl adipate, focusing on its synthesis, utility as a green solvent, role as a monomer in the production of biodegradable polymers, and potential as a biofuel additive. This document consolidates key quantitative data, details experimental protocols for pivotal synthesis and application methodologies, and presents visual representations of relevant chemical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and related fields.

Introduction: The Role of this compound in a Sustainable Future

The principles of green chemistry advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances[1][2]. This paradigm shift is crucial in mitigating the environmental impact of the chemical industry. This compound, encompassing both monothis compound and dithis compound, represents a promising building block in the advancement of green chemistry. Derived from adipic acid, which can be produced from bio-based feedstocks, this compound offers a more sustainable alternative to petroleum-derived chemicals[3]. Its favorable toxicological profile, biodegradability, and versatile reactivity make it a compelling candidate for a range of green applications.

This guide explores the multifaceted potential of this compound in green chemistry, with a focus on:

-

Eco-friendly Synthesis Routes: Examining methods that prioritize high atom economy, use of non-toxic catalysts, and energy efficiency.

-

Performance as a Green Solvent: Evaluating its physicochemical properties as a replacement for conventional, hazardous organic solvents.

-

Contribution to Biodegradable Polymers: Detailing its role as a key monomer in the synthesis of sustainable polymers for packaging, biomedical, and agricultural applications.

-

Potential in Biofuels: Investigating its application as an additive to enhance the properties of biofuels.

By providing detailed technical information, this guide aims to empower researchers and professionals to harness the potential of this compound in developing innovative and sustainable chemical solutions.

Synthesis of this compound: Green and Efficient Methodologies

The green synthesis of this compound focuses on processes that are environmentally friendly, economically viable, and produce high yields with minimal byproducts.

Catalytic Esterification of Adipic Acid

A prominent green method for producing this compound is the direct esterification of adipic acid with methanol (B129727). To circumvent the use of corrosive mineral acids like sulfuric acid, research has focused on heterogeneous catalysts.

One such method involves the use of a macroporous cation exchange resin as a recyclable catalyst. This approach offers several advantages, including high product yield, ease of separation of the catalyst from the reaction mixture, and the potential for catalyst reuse, thereby minimizing waste[4]. The process typically involves reacting adipic acid with an excess of methanol in the presence of the resin at elevated temperatures.

Another approach is a continuous esterification process, which can be more efficient for large-scale production. This method can involve a pre-esterification step in a tubular reactor followed by a catalytic rectification tower, allowing for continuous product removal and high conversion rates[5].

Experimental Protocol 1: Synthesis of Monothis compound using a Macroporous Cation Exchange Resin

This protocol is adapted from a patented method and provides a general procedure for the synthesis of monothis compound[4].

Materials:

-

Adipic acid

-

Methanol

-

Macroporous cation exchange resin (e.g., Amberlyst-15)

-

Toluene (B28343) (optional, as a solvent)

-

Deionized water

-

Hydrochloric acid (for resin pretreatment)

-

Sodium hydroxide (B78521) (for resin pretreatment)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Resin Pretreatment:

-

Wash the macroporous cation exchange resin sequentially with dilute hydrochloric acid, deionized water until neutral, dilute sodium hydroxide, and finally with deionized water until the pH is neutral.

-

Dry the pretreated resin in an oven at a suitable temperature (e.g., 80-100 °C) until constant weight.

-

-

Esterification Reaction:

-

In a round-bottom flask, combine adipic acid, methanol (in a molar excess, e.g., 2:1 to 10:1 ratio to adipic acid), and the pretreated cation exchange resin (e.g., 10-20% by weight of adipic acid). Toluene can be used as a co-solvent.

-

Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the solvent system (typically 60-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., titration of unreacted acid or gas chromatography). Reaction times can range from 2 to 8 hours.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the resin catalyst by filtration. The resin can be washed with methanol and dried for reuse.

-

Remove the excess methanol and any solvent from the filtrate using a rotary evaporator.

-

The crude monothis compound can be further purified by vacuum distillation to obtain a high-purity product. A total recovery of 95.8% with a product content of 98.43% has been reported[6].

-

Logical Relationship: Synthesis of Monothis compound

Caption: Workflow for the synthesis of monothis compound.

This compound as a Green Solvent

The search for green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally persistent[7][8][9]. Dithis compound, in particular, has garnered attention as a viable green solvent alternative due to its favorable properties.

Physicochemical Properties

The suitability of a solvent for a particular application is determined by its physical and chemical properties. The table below summarizes the key properties of monothis compound and dithis compound, alongside those of some common conventional solvents for comparison.

| Property | Monothis compound | Dithis compound | Toluene | Dichloromethane |

| CAS Number | 627-91-8 | 627-93-0[10] | 108-88-3 | 75-09-2 |

| Molecular Weight ( g/mol ) | 160.17[11] | 174.20[4][10] | 92.14 | 84.93 |

| Boiling Point (°C) | 162 (at 10 mmHg) | 109-110 (at 14 mmHg)[4] | 110.6 | 39.6 |

| Melting Point (°C) | 7-9 | 8[4] | -95 | -96.7 |

| Density (g/mL at 25°C) | 1.081 | 1.063[4] | 0.867 | 1.326 |

| Flash Point (°C) | 113 | 107[12] | 4 | N/A |

| Vapor Pressure (mmHg at 20°C) | Low | 0.06[12] | 22 | 349 |

| Solubility in Water | Soluble | Insoluble[12] | 0.52 g/L | 13 g/L |

Data for Toluene and Dichloromethane are from standard chemical property databases.

As indicated in the table, dithis compound possesses a high boiling point and a low vapor pressure, which significantly reduces its volatility and flammability compared to solvents like toluene and dichloromethane. This translates to lower emissions of VOCs and a safer working environment. Its low toxicity is another key advantage[11].

Applications as a Green Solvent

Dithis compound is used as a specialty solvent in a variety of applications, including:

-

Coatings and Resins: Its excellent solvency for a wide range of resins makes it a suitable replacement for more hazardous solvents in paints, coatings, and inks[11][12].

-

Paint Strippers: Due to its high boiling point and strong solvency, it can be an effective and safer alternative to halogenated solvents in paint removal formulations[11].

-

Pigment Dispersant: It can be used to disperse pigments in various formulations[11].

-

Cleaning Agents: Its properties make it suitable for use in industrial cleaning applications.

-

Extraction: Studies have shown its potential in liquid-liquid extraction processes, for example, in the separation of alcohols from aqueous solutions[13].

This compound in Biodegradable Polymers

The accumulation of non-biodegradable plastics in the environment is a pressing global issue. Biodegradable polymers offer a sustainable alternative, and this compound is a key monomer in the synthesis of several important classes of these materials, particularly aliphatic and aliphatic-aromatic polyesters[14].

Synthesis of Biodegradable Polyesters

Biodegradable polyesters are typically synthesized through the polycondensation of a diol with a dicarboxylic acid or its ester derivative. The use of dithis compound in this process is advantageous as the methanol byproduct can be easily removed, driving the reaction towards the formation of high molecular weight polymers.

A common example is the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable and compostable polymer used in applications such as packaging films and agricultural mulch[15]. In the synthesis of PBAT, dithis compound is copolymerized with 1,4-butanediol (B3395766) and dimethyl terephthalate.

Enzymatic catalysis, often employing lipases such as Candida antarctica lipase (B570770) B (CALB), is a particularly green approach to polyester (B1180765) synthesis[16][17]. Enzymatic methods proceed under milder reaction conditions, exhibit high selectivity, and avoid the use of potentially toxic metal catalysts[18]. For example, poly(sorbitol adipate) has been synthesized enzymatically for potential use in drug delivery systems[18][19].

Experimental Protocol 2: Enzymatic Synthesis of Poly(1,6-hexylene adipate)

This protocol provides a general procedure for the enzymatic polycondensation of diethyl adipate (a close analogue of dithis compound) and 1,6-hexanediol, which can be adapted for dithis compound[1].

Materials:

-

Dithis compound

-

1,6-hexanediol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Diphenyl ether (as a high-boiling solvent, optional for solution polymerization)

-

Chloroform

-

Methanol

Equipment:

-

Schlenk tube or reaction vessel with a magnetic stirrer

-

Oil bath

-

Vacuum pump

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a Schlenk tube, add equimolar amounts of dithis compound and 1,6-hexanediol.

-

Add the immobilized lipase (e.g., 1-10% by weight of the total monomers).

-

For solution polymerization, add a high-boiling solvent like diphenyl ether. For bulk polymerization, no solvent is added.

-

-

Oligomerization:

-

Heat the reaction mixture to a temperature between 80-100 °C in an oil bath with constant stirring under atmospheric pressure for a set period (e.g., 2 hours) to form low molecular weight oligomers.

-

-

Polycondensation:

-

Apply a vacuum (e.g., 10 mbar) to the reaction vessel to remove the methanol byproduct.

-

Continue the reaction under vacuum at the same temperature for an extended period (e.g., 24-48 hours) to increase the polymer's molecular weight.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature and dissolve the product in a suitable solvent like chloroform.

-

Separate the immobilized enzyme by filtration. The enzyme can be washed, dried, and reused.

-

Concentrate the filtrate using a rotary evaporator.

-

Precipitate the polymer by adding the concentrated solution dropwise to a non-solvent like cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

-

Experimental Workflow: Biodegradable Polyester Synthesis

Caption: General workflow for the synthesis of biodegradable polyesters.

Properties of Adipate-Based Polyesters

The properties of polyesters derived from this compound can be tailored by the choice of diol and by copolymerization with other dicarboxylic acids. The table below presents a summary of the thermal and mechanical properties of some representative poly(alkylene adipate)s.

| Polymer | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(ethylene adipate) (PEAd) | 45-55 | -50 to -45 | High | - |

| Poly(propylene adipate) (PPAd) | 45-50 | -45 to -40 | Similar to LDPE | - |

| Poly(butylene adipate) (PBAd) | 55-65 | -60 to -55 | High | - |

| Poly(butylene adipate-co-terephthalate) (PBAT) | 110-130 | -30 to -25 | 20-35 | 300-800 |

Data compiled from various sources[12][15][20][21]. Note that specific values can vary depending on the molecular weight and crystallinity of the polymer.

The data indicates that by incorporating aromatic units, as in PBAT, the mechanical properties and melting temperature can be significantly enhanced, expanding the range of potential applications.

This compound as a Biofuel Additive

The use of biodiesel, typically composed of fatty acid methyl esters (FAMEs), is a key strategy for reducing reliance on fossil fuels. While this compound is not a conventional FAME, its ester structure suggests it may have beneficial properties as a biofuel additive.

One of the critical properties of diesel fuel is its lubricity, which is essential for preventing wear in fuel injection systems. The refining processes to reduce sulfur content in diesel fuel also remove naturally occurring lubricating compounds. Biodiesel and its components are known to be excellent lubricity enhancers[22]. The polar ester groups in molecules like this compound can adsorb to metal surfaces, forming a protective film that reduces friction and wear.

While direct quantitative data on the performance of this compound as a lubricity additive is limited in the reviewed literature, studies on various FAMEs have shown that even small concentrations (e.g., 1-2%) can significantly improve the lubricity of diesel fuel[23]. Further research is needed to quantify the specific lubricity benefits of this compound and its impact on other fuel properties such as cetane number, viscosity, and cold flow properties.

Signaling Pathway: Mechanism of Lubricity Improvement by Methyl Esters

Caption: Proposed mechanism of lubricity enhancement by this compound.

Conclusion and Future Outlook

This compound is a versatile and promising platform chemical within the framework of green chemistry. Its potential for sustainable synthesis, coupled with its demonstrated and potential applications as a green solvent, a monomer for biodegradable polymers, and a biofuel additive, positions it as a key player in the transition towards a more sustainable chemical industry.

Future research should focus on:

-

Optimizing Synthesis: Further development of highly efficient and selective catalytic systems for the synthesis of this compound from renewable feedstocks.

-

Expanding Solvent Applications: A more systematic evaluation of its performance as a solvent in a wider range of chemical transformations and industrial processes.

-

Advanced Polymer Development: The design and synthesis of novel biodegradable polymers and copolymers based on this compound with tailored properties for specific high-value applications, including in the biomedical field.

-

Quantifying Biofuel Performance: A comprehensive investigation into the effects of this compound as a biofuel additive on lubricity, combustion characteristics, and emissions.

-

Life Cycle Assessment: Conducting thorough life cycle assessments to quantify the overall environmental benefits of using this compound-based products compared to their conventional counterparts[24][25][26][27][28].

By continuing to explore and innovate across these areas, the scientific and industrial communities can fully realize the potential of this compound to contribute to a greener and more sustainable future.

References

- 1. mdpi.com [mdpi.com]

- 2. matec-conferences.org [matec-conferences.org]

- 3. benchchem.com [benchchem.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. rsc.org [rsc.org]

- 6. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]

- 7. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. DIthis compound | Occupational Safety and Health Administration [osha.gov]

- 11. monothis compound | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scispace.com [scispace.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Enzymatic Synthesis and Characterization of Hydrophilic Sugar Based Polyesters and Their Modification with Stearic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Life cycle assessment of poly (butylene adipate-co-terephthalate) (PBAT)-talc Ontario agri-film [ouci.dntb.gov.ua]

- 25. cetjournal.it [cetjournal.it]

- 26. Life cycle assessment of novel supercritical methyl propionate process with carbon dioxide feedstock - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 27. Frontiers | Life cycle assessment for early-stage process optimization of microbial biosurfactant production using kinetic models—a case study on mannosylerythritol lipids (MEL) [frontiersin.org]

- 28. mdpi.com [mdpi.com]

The Environmental Fate and Biodegradability of Methyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of methyl adipate (B1204190), with a focus on both monomethyl adipate and dithis compound due to the common ambiguity in terminology. This document synthesizes available data on the physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicological effects of these compounds. Detailed experimental protocols for key environmental fate studies are also provided to support further research and risk assessment.

Physicochemical Properties

Understanding the fundamental physicochemical properties of monothis compound and dithis compound is crucial for predicting their environmental distribution and behavior. A summary of key parameters is presented in Table 1.

Table 1: Physicochemical Properties of Monothis compound and Dithis compound

| Property | Monothis compound | Dithis compound | Source(s) |

| CAS Number | 627-91-8 | 627-93-0 | [1][2] |

| Molecular Formula | C₇H₁₂O₄ | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | 174.19 g/mol | [1][2] |

| Physical State | Liquid | Colorless liquid | [2][3] |

| Melting Point | 7-9 °C | 8 °C | [4] |

| Boiling Point | 162 °C @ 10 mmHg | 109-110 °C @ 14 mmHg | [4] |

| Water Solubility | Not miscible or difficult to mix | < 1 g/L | [2][4] |

| Vapor Pressure | 1.48 Pa @ 25 °C | 0.06 mmHg @ 20 °C | [4][5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.500 (estimated) | 1.03 | [4] |

| Density | 1.081 g/mL @ 25 °C | 1.062 g/mL @ 20 °C | [4] |

| Refractive Index | n20/D 1.441 | n20/D 1.428 | [4] |

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For methyl adipates, the key transformation pathways are abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms. The primary abiotic degradation processes for methyl adipates are hydrolysis and photolysis.

Esters like this compound can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid. Dithis compound is expected to hydrolyze to form monothis compound and methanol, which can then further hydrolyze to adipic acid and another molecule of methanol. The rate of hydrolysis is pH-dependent.

Table 2: Estimated Hydrolysis Half-lives for Dithis compound

| pH | Half-life |

| 7 | 2 years |

| 8 | 60 days |

Source: Estimated from structure-activity relationships.

With a vapor pressure of 0.06 mmHg at 20 °C, dithis compound is expected to exist predominantly in the vapor phase in the atmosphere. In the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for dithis compound is approximately 4 days.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms and is a key process in the environmental removal of methyl adipates. Adipate esters are generally considered to be biodegradable.

The biodegradation of dithis compound is expected to proceed via a stepwise hydrolysis of the ester bonds, mediated by microbial esterases. This process initially forms monothis compound and methanol. The monothis compound is then further hydrolyzed to adipic acid and another molecule of methanol. Adipic acid, a naturally occurring dicarboxylic acid, can be readily metabolized by a wide variety of microorganisms through the β-oxidation pathway, ultimately leading to carbon dioxide and water under aerobic conditions.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. "Ready biodegradability" tests (OECD 301 series) are stringent tests that, if passed, indicate a chemical will undergo rapid and ultimate biodegradation in the environment. "Inherent biodegradability" tests (OECD 302 series) are less stringent and are used to assess whether a chemical has the potential to biodegrade.

While specific quantitative data for monomethyl and dithis compound from these standardized tests are not widely available in the public domain, adipate esters as a class are generally considered to be readily biodegradable. For example, dibutyl adipate has been shown to be readily biodegradable, achieving 86-95% degradation in 28 days in an OECD 301C test[6]. It is stated that dithis compound is readily biodegradable, though specific study results are not provided in the available search results[7][8]. One ECHA registration dossier for a different dimethyl ester indicates it is not readily biodegradable, highlighting the importance of testing specific substances[9].

Table 3: Summary of Biodegradability Information

| Compound | Test Type | Result | Source(s) |

| Dithis compound | General Statement | Readily biodegradable | [7][8] |

| Dibutyl Adipate (Analogue) | OECD 301C | 86-95% degradation in 28 days (readily biodegradable) | [6] |

| Monothis compound | No data available | No data available | [9] |

Ecotoxicological Information

The potential for a chemical to cause adverse effects on aquatic organisms is a critical component of its environmental risk assessment.

Table 4: Ecotoxicity Data for Dithis compound

| Organism | Test Type | Endpoint | Value | Source(s) |

| Fish | Acute | 96-hour LC₅₀ | > 100 mg/L (estimated) | - |

| Daphnia magna (Water Flea) | Acute | 48-hour EC₅₀ | > 100 mg/L (estimated) | - |

| Algae | Growth Inhibition | 72-hour EC₅₀ | > 100 mg/L (estimated) | - |

Experimental Protocols

Detailed methodologies for key environmental fate studies are crucial for the replication and validation of results. The following sections outline the principles of standard OECD test guidelines.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test is designed to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).

Methodology:

-

A sterile aqueous solution of the test substance at a known concentration is prepared in buffered solutions at the desired pH levels.

-

The solutions are maintained at a constant temperature in the dark.

-

Aliquots are taken at various time intervals and analyzed for the concentration of the test substance.

-

The degradation rate constant and half-life are calculated for each pH.

Direct Photolysis in Water (OECD Guideline)

While a specific OECD guideline for aqueous photolysis is not cited in the search results, a general experimental approach can be described. The objective is to determine the first-order degradation rate constant and the quantum yield of a chemical in water upon exposure to light.

Methodology:

-

A solution of the test substance in purified water is prepared.

-

The solution is exposed to a light source with a known spectral irradiance (e.g., a xenon arc lamp simulating sunlight).

-

The concentration of the test substance is measured over time.

-

The rate of disappearance of the chemical is used to calculate the photolysis rate constant and the quantum yield, which is the number of molecules transformed per photon absorbed.

Ready Biodegradability (OECD 301)

The OECD 301 series includes several methods to assess ready biodegradability. The Manometric Respirometry Test (OECD 301F) is a common method.

Methodology:

-

A mineral medium containing the test substance as the sole nominal source of organic carbon is inoculated with a small amount of microorganisms from a mixed source (e.g., activated sludge).

-

The mixture is incubated in sealed vessels with a device to measure oxygen consumption (a manometer).

-

The test is run for 28 days in the dark at a constant temperature.

-

The amount of oxygen consumed is measured over time and is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period[10].

Inherent Biodegradability (OECD 302)

The Zahn-Wellens/EMPA test (OECD 302B) is a method for assessing inherent biodegradability.

Methodology:

-

A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is aerated in a vessel for up to 28 days[11].

-

The degradation is followed by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) of the solution at regular intervals after filtration or centrifugation to remove the sludge.

-

A substance is considered inherently biodegradable if its DOC or COD removal is >70%[12].

Conclusion

Based on the available data, methyl adipates (specifically dithis compound) are expected to have a relatively short persistence in the environment. They are susceptible to abiotic degradation in the atmosphere and are likely readily biodegradable in soil and water. The primary degradation pathway involves hydrolysis to monothis compound and then to adipic acid, which is a readily metabolizable substance. The ecotoxicity of dithis compound appears to be low. However, there is a notable lack of specific, quantitative data from standardized environmental fate studies for both monomethyl and dithis compound in the publicly available literature. Further testing according to established OECD guidelines would be beneficial to definitively characterize their environmental risk profile.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Dithis compound - Wikipedia [en.wikipedia.org]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. pure.uos.ac.kr [pure.uos.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. jrhessco.com [jrhessco.com]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. umweltbundesamt.de [umweltbundesamt.de]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. Substance Information - ECHA [echa.europa.eu]

Toxicological Profile of Dimethyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for dimethyl adipate (B1204190). The information is compiled from various scientific sources and regulatory assessments, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Toxicological Data

The toxicological profile of dimethyl adipate indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive, or developmental toxicity at current exposure levels. Much of the available data is derived from studies on analogous substances, a practice known as "read-across," which is a scientifically accepted method for filling data gaps.

Quantitative Toxicological Data Summary

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | > 5,000 mg/kg | [1] |

| LD50 | Rat | Intraperitoneal | 1800 mg/kg | [2][3] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [4] |

| LC50 (4-hour) | Rat | Inhalation | ~4000 mg/m³ (for a dibasic ester blend) | [5] |

| Repeated Dose Toxicity | ||||

| NOAEL (90-day) | Rat | Inhalation | 103.7 mg/kg/day (calculated from NOAEC) | [6] |

| Derived NOAEL | - | - | 100 mg/kg/day (from read-across) | [6] |

| Reproductive & Developmental Toxicity | ||||

| NOAEL (Fertility) | Rat | - | 1000 mg/kg/day (from read-across) | [6] |

| NOAEL (Developmental) | Rat | - | 300 mg/kg/day (from read-across) | [6] |

| NOAEL (Maternal Toxicity) | Rat | Inhalation | 160 mg/m³ (for a dibasic ester blend) | [5] |

| NOAEL (Fetal Toxicity) | Rat | Inhalation | 440 mg/m³ (for a dibasic ester blend) | [5] |

| Genotoxicity | ||||

| Bacterial Reverse Mutation (Ames) | S. typhimurium | In vitro | Negative (with and without metabolic activation) | [4] |

| In vivo Micronucleus Test | Rat | - | Negative | [1][4] |

| Skin & Eye Irritation | ||||

| Skin Irritation | Rabbit | Dermal | Not irritating | [4] |

| Eye Irritation | Rabbit | Ocular | Not irritating | [1] |

NOAEL: No Observed Adverse Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test System: Typically, young adult female rats are used.

-

Procedure: A single dose of dithis compound is administered by oral gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at specified intervals.

-

Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Skin Irritation (Based on OECD Guideline 404)

-

Test System: Albino rabbits are the preferred species.

-

Procedure: A small area of the animal's skin is shaved. 0.5 mL of liquid dithis compound is applied to the shaved area and covered with a gauze patch for a 4-hour exposure period. After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[2][7][8]

-

Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Eye Irritation (Based on OECD Guideline 405)

-

Test System: Albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of dithis compound is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[6][9][10]

-

Endpoint: The substance is classified based on the scoring of the observed ocular lesions and their reversibility.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[11][12][13]

-

Procedure: The bacterial strains are exposed to various concentrations of dithis compound, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver).[12] The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain. After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.[11]

-